3-Phenyl-5-phenoxymethyl-2-oxazolidinone
Overview
Description
3-Phenyl-5-phenoxymethyl-2-oxazolidinone (PPMO) is a heterocyclic compound that is formed by the combination of phenol and phenylglycine. It has a molecular formula of C16H15NO3 and a molecular weight of 269.29 g/mol.
Synthesis Analysis
The synthesis of oxazolidinones, including 3-Phenyl-5-phenoxymethyl-2-oxazolidinone, can be carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient, versatile, and practical gram-scale preparation of oxazolidinone is achieved .Molecular Structure Analysis
The 3-Phenyl-5-phenoxymethyl-2-oxazolidinone molecule contains a total of 37 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The temperature dependence of the heat capacity of 3-phenyl-5-phenoxymethyl-2-oxazolidinone has been studied between 14 and 330 K with an error of -0.3% in an adiabatic vacuum calorimeter .Scientific Research Applications
Synthesis of Oxazole-Based Molecules
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Medicinal Chemistry
Oxazole-based molecules, as a central scaffold, not only enable different types of interactions with various receptors and enzymes, showing broad biological activities, but also occupy a core position in medicinal chemistry . They show their enormous development value and they favored the discovery of newer potential therapeutic agents .
Treatment of Diverse Types of Diseases
A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial , antifungal , anti-inflammatory , antiviral , anti-tubercular , anticancer , anti-parasitic , antidiabetic , and so on .
Penicillin V Production
The compound is used in the production of Penicillin V . A high-performance liquid chromatography (HPLC) method was developed for simultaneous detection of 6-APA, phenoxymethyl penicillin (PenV), and phenoxyacetic acid (POA) .
Anti-Cancer Potential
1,3,4-oxadiazole derivatives have displayed significant anti-cancer potential with the diverse mode of actions such as growth factors, enzymes, kinases, etc . This review article gives an overview of the anti-cancer potential of 1,3,4-oxadiazoles in cancer drug discovery and development from the last ten years .
properties
IUPAC Name |
5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17(13-7-3-1-4-8-13)11-15(20-16)12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCILYMEQCWTGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924212 | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |
CAS RN |
1226-26-2 | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-phenoxymethyl-2-oxazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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